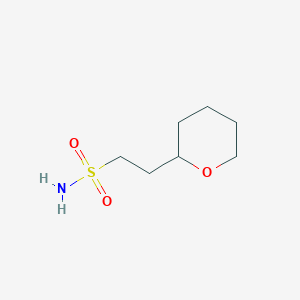![molecular formula C9H12N2O3S B2641699 3-[4-(Hydroxymethyl)pyrimidin-2-yl]-1lambda6-thiolane-1,1-dione CAS No. 1548085-79-5](/img/structure/B2641699.png)
3-[4-(Hydroxymethyl)pyrimidin-2-yl]-1lambda6-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[4-(Hydroxymethyl)pyrimidin-2-yl]-1lambda6-thiolane-1,1-dione” is a chemical compound with the CAS Number: 1548085-79-5 . It has a molecular weight of 228.27 . The IUPAC name for this compound is 3-(4-(hydroxymethyl)pyrimidin-2-yl)tetrahydrothiophene 1,1-dioxide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O3S/c12-5-8-1-3-10-9(11-8)7-2-4-15(13,14)6-7/h1,3,7,12H,2,4-6H2 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Hybrid Catalysts in Synthesis
Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been extensively utilized for synthesizing pyranopyrimidine scaffolds, which are key precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. These catalysts offer a sustainable and efficient route for the development of lead molecules (Parmar, Vala, & Patel, 2023).
Thiolated Polymers for Tissue Engineering
Thiolated polymers, synthesized through the functionalization of natural polymers like collagen and synthetic polymers, are used to fabricate hydrogel matrices for tissue engineering applications. These hydrogels exhibit biocompatibility and support cell proliferation and differentiation, highlighting their importance in developing tissue-engineered scaffolds (Gajendiran, Rhee, & Kim, 2018).
Diketopyrrolopyrroles in Optical Applications
Diketopyrrolopyrroles, known for their use as high-quality pigments and in electronic applications, exhibit a wide range of optical properties. Their synthesis and reactivity have been thoroughly reviewed, providing insight into their significant potential in various real-world applications (Grzybowski & Gryko, 2015).
Biotechnological Routes from Biomass
Lactic acid, derived from biomass, serves as a precursor for producing valuable chemicals such as pyruvic acid and acrylic acid through biotechnological routes. These processes emphasize the role of sustainable chemistry in utilizing renewable resources for chemical synthesis (Gao, Ma, & Xu, 2011).
Pyrimidine Derivatives in Bioactive Compounds
Pyrimidine derivatives play a crucial role in medicinal chemistry due to their diverse biological activities. Their synthesis and applications have been explored in detail, highlighting their potential in developing new therapeutic agents (Rashid et al., 2021).
Safety and Hazards
The safety information available indicates that this compound has the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that the compound is harmful if swallowed, while H315 means it causes skin irritation .
properties
IUPAC Name |
[2-(1,1-dioxothiolan-3-yl)pyrimidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c12-5-8-1-3-10-9(11-8)7-2-4-15(13,14)6-7/h1,3,7,12H,2,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXHNWKGAANNDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C2=NC=CC(=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1548085-79-5 |
Source


|
| Record name | 3-[4-(hydroxymethyl)pyrimidin-2-yl]-1lambda6-thiolane-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2641618.png)


![4-Imidazol-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2641623.png)




![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide](/img/structure/B2641633.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2641635.png)

